Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted derivatives like 3-(4-azido-3-methylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate.
Oxidation: Formation of 3-(4-bromo-3-carboxyphenyl)-2-oxopropanoate.
Scientific Research Applications
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific pathways in disease treatment.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the oxopropanoate group.
4-Bromo-3-methylphenyl isocyanate: Contains an isocyanate group instead of an ester.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group, making it photoactive.
Uniqueness
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate is unique due to the presence of both a brominated aromatic ring and an ester group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Biological Activity
Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Atom : Enhances lipophilicity and may influence biological interactions.
- Oxopropanoate Group : Plays a crucial role in reactivity and biological activity.
The compound's molecular formula is C12H12BrO3, with a molecular weight of approximately 287.13 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity is particularly relevant for conditions such as arthritis and inflammatory bowel disease.
Enzyme Inhibition
This compound acts as a biochemical probe to study enzyme-substrate interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Binding : The bromine atom and oxo group facilitate binding to the active sites of enzymes, leading to inhibition.
- Cell Signaling Modulation : The compound may interfere with signaling pathways by modulating receptor activities, impacting cellular responses.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis via caspase activation |
Study 2: Anti-inflammatory Effects
A study published in Phytotherapy Research investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Administration resulted in a significant reduction in paw swelling and levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.
Treatment Group | Paw Swelling Reduction (%) | Cytokine Levels (pg/mL) |
---|---|---|
Control | - | TNF-alpha: 150 |
Treatment | 60 | TNF-alpha: 60 |
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
KJJAUQNWUFZUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)C(=O)OC)Br |
Origin of Product |
United States |
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